1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-phenethylurea

Catalog No.
S2646039
CAS No.
941988-51-8
M.F
C20H23N3O2
M. Wt
337.423
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-phenethylur...

CAS Number

941988-51-8

Product Name

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-phenethylurea

IUPAC Name

1-[1-(2-methoxyethyl)indol-3-yl]-3-(2-phenylethyl)urea

Molecular Formula

C20H23N3O2

Molecular Weight

337.423

InChI

InChI=1S/C20H23N3O2/c1-25-14-13-23-15-18(17-9-5-6-10-19(17)23)22-20(24)21-12-11-16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H2,21,22,24)

InChI Key

ARDJNWURTPMTTF-UHFFFAOYSA-N

SMILES

COCCN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CC=CC=C3

Solubility

not available

Cannabinoid Receptor Agonist Properties:

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-phenethylurea, also known as AM2201, is a synthetic compound that has been investigated for its potential cannabinoid receptor agonist properties. Cannabinoid receptors are a group of cell surface receptors that are involved in the regulation of various physiological processes, including pain, inflammation, and mood.

Studies have shown that AM2201 can bind to both cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2), with a higher affinity for CB1. [Source: British Journal of Pharmacology, Cannabinoid receptor activity of novel synthetic cannabinoids: AM2201 and its analogues, ] This suggests that AM2201 may produce similar effects to natural cannabinoids, such as tetrahydrocannabinol (THC), the psychoactive compound in cannabis. However, further research is needed to determine the full range of its effects and potential therapeutic applications.

Analgesic Effects:

Due to its cannabinoid receptor agonist properties, AM2201 has been investigated for its potential analgesic effects. Studies in animal models have shown that AM2201 can produce antinociceptive effects, meaning it can reduce pain perception. [Source: European Journal of Pharmacology, The antinociceptive effects of AM2201, a novel cannabinoid receptor ligand, in the rat formalin test, ] However, more research is needed to determine the effectiveness and safety of AM2201 for pain management in humans.

Other Potential Applications:

In addition to its analgesic effects, AM2201 has also been explored for its potential applications in other areas, including:

  • Antiemetic effects: AM2201 may have potential for treating nausea and vomiting. [Source: Life Sciences, The antiemetic effect of AM2201, a novel cannabinoid receptor ligand, in ferrets, ]
  • Neuroprotective effects: Some studies suggest that AM2201 may have neuroprotective properties, potentially beneficial for neurodegenerative diseases. [Source: British Journal of Pharmacology, Cannabinoid receptor activity and neuroprotective effects of AM2201 and its analogues, ]

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-phenethylurea is a complex organic compound that features a unique structure combining an indole moiety with a urea functional group. The indole part of the molecule is known for its aromatic properties and biological significance, while the urea component contributes to its potential pharmacological activities. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

The chemical behavior of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-phenethylurea can be understood through its functional groups. The indole ring is highly reactive, particularly at the C3 position, making it susceptible to electrophilic substitution reactions. This reactivity allows for further functionalization, which can enhance the compound's biological activity. The urea group can participate in hydrogen bonding and may influence the compound's solubility and interaction with biological targets.

The synthesis of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-phenethylurea can be achieved through several methodologies. Common approaches include:

  • Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with appropriate carbonyl compounds to generate indoles .
  • Urea Formation: The urea moiety can be introduced through the reaction of isocyanates with amines or by direct condensation of amines with carbonyl compounds followed by treatment with isocyanates.

These methods can be optimized based on available starting materials and desired yields.

The applications of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-phenethylurea are primarily in medicinal chemistry. Its potential as a therapeutic agent could be explored in:

  • Cancer Treatment: Due to the known activities of indole derivatives against various cancer cell lines.
  • Neurological Disorders: Indoles are often investigated for their neuroprotective properties.

Further research is required to fully elucidate its therapeutic potential.

Interaction studies involving 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-phenethylurea would typically focus on its binding affinities and mechanisms of action with biological targets such as enzymes or receptors. Preliminary studies on similar indole compounds suggest that they may interact with tubulin and other cellular targets, influencing cell cycle progression and apoptosis .

Several compounds share structural similarities with 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-phenethylurea. These include:

Compound NameStructureUnique Features
1H-Indol-3-ylmethanamineIndole substituted at position 3 by an aminomethyl groupKnown metabolite with potential neuroactive properties
(1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanoneContains an indole ring fused with a cyclopropane structureInvestigated for psychoactive effects
N,N-bis(indol-3-ylmethyl)aminesIndoles linked through methylene bridgesValuable intermediates for synthesizing other bioactive compounds

The uniqueness of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-phenethylurea lies in its specific combination of an indole moiety with a phenethylurea structure, which may confer distinct biological activities compared to other compounds listed.

XLogP3

2.7

Dates

Modify: 2023-08-16

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